2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid is an organic compound featuring a butanoic acid chain with a trifluoromethylated phenyl group at the 4th carbon. This compound is a metabolite of Flutamide, a non-steroidal antiandrogen drug used in prostate cancer treatment . Notably, it represents a significant intermediate in the synthesis of Flutamide and plays a crucial role in understanding the drug's metabolic pathways in various species .
A primary method for synthesizing 2-Methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid starts with 3-trifluoromethylaniline. This compound reacts with 2-methylpropionyl chloride in the presence of anhydrous sodium bicarbonate to yield 2-methyl-N-[(3-trifluoromethyl)phenyl]propanamide. This intermediate is then nitrated at -2°C using a fuming nitric-sulfuric acid mixture, producing 2-methyl-N-[4-nitro-3-(trifluoromethyl) phenyl] propanamide (Flutamide). Subsequent metabolic processes, particularly in rats, mice, and dogs, lead to the oxidation of Flutamide's butanoic side chain, yielding 2-methyl-4-oxo-4-(3-(trifluoromethyl)phenyl)butanoic acid .
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7